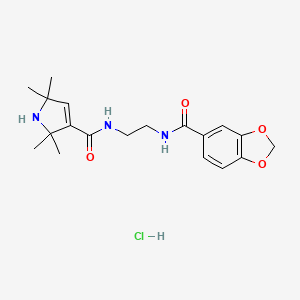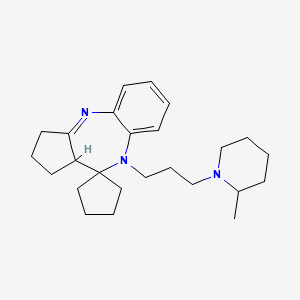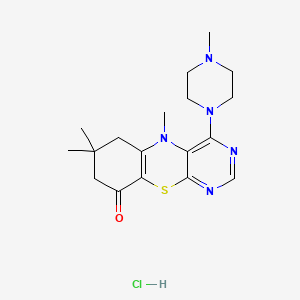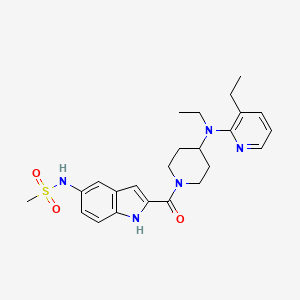
10,11-Dihydro-N,5-dimethyl-5H-dibenz(b,f)azepin-10-amine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,11-Dihydro-N,5-dimethyl-5H-dibenz(b,f)azepin-10-amine oxalate is a chemical compound with a complex structure, often used in various scientific research fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydro-N,5-dimethyl-5H-dibenz(b,f)azepin-10-amine oxalate typically involves multiple steps, starting from basic organic compounds. The process often includes:
Formation of the Dibenzazepine Core: This step involves the cyclization of appropriate precursors to form the dibenzazepine structure.
Introduction of Methyl Groups: Methylation reactions are carried out to introduce the N,5-dimethyl groups.
Oxalate Formation: The final step involves the reaction with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
10,11-Dihydro-N,5-dimethyl-5H-dibenz(b,f)azepin-10-amine oxalate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Common in organic chemistry, substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
10,11-Dihydro-N,5-dimethyl-5H-dibenz(b,f)azepin-10-amine oxalate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its therapeutic potential in treating various conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 10,11-Dihydro-N,5-dimethyl-5H-dibenz(b,f)azepin-10-amine oxalate involves its interaction with specific molecular targets. It may act on enzymes, receptors, or other proteins, influencing various biochemical pathways. The exact mechanism can vary depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Imipramine Hydrochloride: A related compound with similar structural features.
5H-Dibenz(b,f)azepine: Another compound in the same chemical family.
Uniqueness
10,11-Dihydro-N,5-dimethyl-5H-dibenz(b,f)azepin-10-amine oxalate stands out due to its specific functional groups and the resulting properties. Its unique structure allows for diverse applications and makes it a valuable compound in various research fields.
Propiedades
Número CAS |
94291-64-2 |
|---|---|
Fórmula molecular |
C18H20N2O4 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
N,11-dimethyl-5,6-dihydrobenzo[b][1]benzazepin-5-amine;oxalic acid |
InChI |
InChI=1S/C16H18N2.C2H2O4/c1-17-14-11-12-7-3-5-9-15(12)18(2)16-10-6-4-8-13(14)16;3-1(4)2(5)6/h3-10,14,17H,11H2,1-2H3;(H,3,4)(H,5,6) |
Clave InChI |
USTLUBMTLHVUHQ-UHFFFAOYSA-N |
SMILES canónico |
CNC1CC2=CC=CC=C2N(C3=CC=CC=C13)C.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


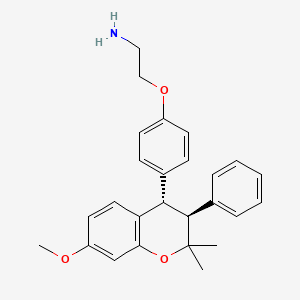


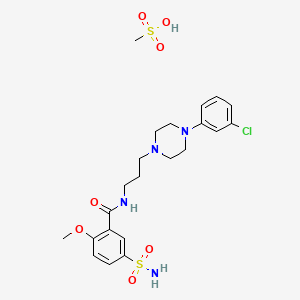
![4-[3-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-oxopropyl]-1,3-dihydroindol-2-one;oxalic acid](/img/structure/B12713053.png)
